molecular formula C11H18N4O2 B2368365 tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate CAS No. 1361386-63-1

tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate

Cat. No.: B2368365
CAS No.: 1361386-63-1
M. Wt: 238.291
InChI Key: PKYVWZDLZSTWHV-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1361386-63-1. It has a molecular weight of 238.29 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-8(7-14)15-5-4-9(12)13-15/h4-5,8H,6-7H2,1-3H3, (H2,12,13) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

  • Intermediate in Synthesis of Targeted Molecules : Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, a related compound, plays a crucial role as an intermediate in synthesizing targeted PROTAC molecules, such as PRO1. This involves a palladium-catalyzed Suzuki reaction and has yielded promising results (Zhang et al., 2022).

  • Synthesis of Biologically Active Compounds : The compound has been used in the synthesis of biologically active compounds. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of biologically active compounds such as crizotinib (Kong et al., 2016).

  • Structural Analysis for Pharmaceutical Development : The structure and reactivity of similar compounds, such as 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one, have been analyzed for their potential in pharmaceutical development (Mironovich & Shcherbinin, 2014).

  • Versatile Intermediates in Organic Synthesis : Related pyrazole compounds have been synthesized as versatile intermediates, useful in the preparation of various structurally diverse and potentially bioactive molecules (Bobko et al., 2012).

  • Applications in Green Chemistry : The tert-butyl group has been utilized in the development of green chemistry methods, such as in the synthesis of key intermediates for drugs like baricitinib, which involve commercially available and environmentally friendly starting materials (Cui et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Properties

IUPAC Name

tert-butyl 3-(3-aminopyrazol-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-8(7-14)15-5-4-9(12)13-15/h4-5,8H,6-7H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYVWZDLZSTWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 500-mL Parr reactor bottle was purged with nitrogen and charged with 10% palladium on carbon (50% wet, 100 mg dry weight) and a solution of 105a (1.91 g, 7.23 mmol) in ethanol (25 mL). The bottle was attached to a Parr hydrogenator, evacuated, charged with hydrogen gas to a pressure of 50 psi and shaken for 4 h. After this time, the hydrogen was evacuated, and nitrogen was charged into the bottle. Celite 521 (5 g) was added, and the mixture was filtered through a pad of Celite 521. The filter cake was washed with ethanol (2×25 mL), and the combined filtrates were concentrated to dryness under reduced pressure to afford a 100% yield of 105b (1.76 g) as a light yellow oil: 1H NMR (500 MHz, CDCl3) δ 7.22 (d, 1H, J=2.5 Hz), 5.61 (d, 1H, J=2.5 Hz), 4.80 (quant, 1H, J=7.0 Hz), 4.25 (d, 4H, J=7.0 Hz), 3.77 (br s, 2H), 1.41 (s, 9H).
Name
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Yield
100%

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